REACTION_CXSMILES
|
[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:10].C1C(=O)N([Cl:18])C(=O)C1>CN(C=O)C.CCOCC>[Br:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([Cl:18])[C:3]=1[F:10]
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Name
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|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The separated organic phase is dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
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Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (EtOAc/hexanes)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C(=C(N)C=C1F)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |